molecular formula C5H5NO4S B1300170 (2,4-Dioxo-thiazolidin-5-yl)-acetic acid CAS No. 875-97-8

(2,4-Dioxo-thiazolidin-5-yl)-acetic acid

Cat. No. B1300170
CAS RN: 875-97-8
M. Wt: 175.16 g/mol
InChI Key: NYOCHSASHNVXRM-UHFFFAOYSA-N
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Description

The compound "(2,4-Dioxo-thiazolidin-5-yl)-acetic acid" and its derivatives are a class of thiazolidine-based structures that have been extensively studied for their potential pharmaceutical applications. These compounds are characterized by a thiazolidine ring with a keto group at the 2,4-positions and an acetic acid moiety. Research has shown that these derivatives exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antioxidant properties .

Synthesis Analysis

The synthesis of these compounds typically involves the reaction of thiazolidine-2,4-dione or related moieties with various reagents to introduce the acetic acid group. For instance, the synthesis of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives has been achieved by reacting acetic acid chlorides with different thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin derivatives . Another approach involves the cyclocondensation of N-substituted benzylidene/methylene acetohydrazides with mercapto succinic acid using a microwave reactor . These methods have been optimized to yield a variety of derivatives with potential for further biological testing.

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their biological activity. X-ray crystallography has been used to unambiguously determine the stereochemical structure of some derivatives . Additionally, the molecular interactions of these compounds with bacterial enzymes have been studied using molecular docking techniques, providing insights into their potential mechanism of action .

Chemical Reactions Analysis

The chemical reactivity of (2,4-dioxo-thiazolidin-5-yl)-acetic acid derivatives is influenced by the presence of the thiazolidine ring and the acetic acid moiety. These compounds can undergo various chemical reactions, including Thia-Michael addition, acylation, and N-alkylation, to yield a diverse array of derivatives with different substituents affecting their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives, such as lipophilicity, are important for their biological efficacy and drug-likeness. Techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) have been employed to analyze the lipophilicity of rhodanine-3-acetic acid derivatives . The capacity factor (k) obtained from RP-HPLC and the calculated log P values provide valuable information on the hydrophobic properties of these compounds, which are critical for their interaction with biological membranes and targets.

Scientific Research Applications

Antibacterial Activity

[(2,4-Dioxo-thiazolidin-5-yl)-acetic acid] derivatives have shown notable antibacterial activity. A study by Trotsko et al. (2018) synthesized derivatives of this compound and found them generally effective against Gram-positive bacterial strains, with some derivatives exhibiting antibacterial activity comparable to commonly used drugs like oxacillin and cefuroxime (Trotsko et al., 2018). Similarly, Alhameed et al. (2019) reported that certain derivatives demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity, with one compound showing significant antibacterial activity against Gram-positive bacteria (Alhameed et al., 2019).

Anticonvulsant Properties

Mishchenko et al. (2020) explored the anticonvulsant properties of thiazole-bearing hybrids based on 2-imino-4-thiazolidinone and 2,4-dioxothiazolidine-5-carboxylic acid cores. They found that some compounds showed excellent anticonvulsant activity in models of pentylenetetrazole-induced seizures and maximal electroshock seizure tests (Mishchenko et al., 2020).

Antioxidant and Anti-inflammatory Activity

Koppireddi et al. (2013) synthesized novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and evaluated their anti-inflammatory and antioxidant activity. Some compounds exhibited good antioxidant activity and anti-inflammatory activity, indicating potential therapeutic uses (Koppireddi et al., 2013).

Fungicidal Properties

Alauddin and Hayat (2012) prepared derivatives of 2,4-dioxo-thiazolidin-5-yl-acetic acid and screened them for fungicidal activity against various fungi, indicating its potential as a fungicide (Alauddin & Hayat, 2012).

Anticancer Activity

Kaminskyy et al. (2009) synthesized and evaluated the anticancer activity of 2,4-azolidinedione-acetic acids derivatives. They found that some derivatives had selective activity against various cancer cell lines, suggesting their potential use in cancer treatment (Kaminskyy et al., 2009).

properties

IUPAC Name

2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4S/c7-3(8)1-2-4(9)6-5(10)11-2/h2H,1H2,(H,7,8)(H,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOCHSASHNVXRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(=O)NC(=O)S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349401
Record name (2,4-Dioxo-thiazolidin-5-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dioxo-thiazolidin-5-yl)-acetic acid

CAS RN

875-97-8
Record name 2,4-Dioxo-5-thiazolidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dioxo-5-thiazolidineacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,4-Dioxo-thiazolidin-5-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DIOXO-5-THIAZOLIDINEACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70M59F803X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,4-Dioxo-thiazolidin-5-yl)-acetic acid
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(2,4-Dioxo-thiazolidin-5-yl)-acetic acid
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(2,4-Dioxo-thiazolidin-5-yl)-acetic acid
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Reactant of Route 5
(2,4-Dioxo-thiazolidin-5-yl)-acetic acid
Reactant of Route 6
(2,4-Dioxo-thiazolidin-5-yl)-acetic acid

Citations

For This Compound
1
Citations
D Kaminskyy, B Zimenkovsky, R Lesyk - European journal of medicinal …, 2009 - Elsevier
The synthesis and evaluation of anticancer activity of 2,4-thia(imida)zolidinedione-3- and 5-acetic acids amides were described. The structures of compounds were determined by IR, 1 …
Number of citations: 119 www.sciencedirect.com

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